Bienvenue dans la boutique en ligne BenchChem!

3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This specific CAS (2199971-62-3) delivers the defined 3-[(3-methylpyridin-2-yl)oxy]piperidin-2-one chemotype—a matched molecular pair with its reduced piperidine analog (CAS 1248132-17-3) for investigating lactam vs. tertiary amine effects on binding and permeability. The 3-alkoxy-piperidin-2-one connectivity is an underexplored scaffold for kinase or CNS programs. Sourcing this exact CAS prevents substitution with regioisomeric or connectivity variants that risk unpredictable target engagement shifts.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 2199971-62-3
Cat. No. B2595072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one
CAS2199971-62-3
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCC1=C(N=CC=C1)OC2CCCNC2=O
InChIInChI=1S/C11H14N2O2/c1-8-4-2-7-13-11(8)15-9-5-3-6-12-10(9)14/h2,4,7,9H,3,5-6H2,1H3,(H,12,14)
InChIKeyVFVONYXIXXNNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one (CAS 2199971-62-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one (CAS 2199971-62-3) is a synthetic small-molecule heterocycle belonging to the piperidin-2-one class, characterized by a 3-methylpyridin-2-yl ether substituent at the 3-position of the lactam ring [1]. Its molecular formula is C₁₁H₁₄N₂O₂ (MW 206.24 g/mol), with computed physicochemical descriptors including XLogP3-AA of 1.4, a topological polar surface area of 51.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound possesses a single undefined stereocenter at the 3-position of the piperidinone ring and contains a secondary amide (lactam) functionality that differentiates it from simpler piperidine ether analogs [1]. No biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters are currently curated in authoritative public databases (PubChem, ChEMBL, BindingDB) for this specific compound [1].

Why 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one (CAS 2199971-62-3) Cannot Be Interchanged with In-Class Piperidine or Piperidinone Analogs Without Risk of Divergent Pharmacological Outcomes


The combination of a 2-oxo (lactam) group on the piperidine ring and a 3-methylpyridin-2-yl ether at the 3-position creates a unique pharmacophoric arrangement that is absent in the broader piperidine or piperidin-2-one chemical space. The lactam carbonyl introduces a hydrogen bond acceptor that increases polarity (PSA 51.2 Ų vs. ~25 Ų for the reduced piperidine analog) and alters conformational preferences [1]. The 3-methyl substituent on the pyridine ring introduces steric and electronic effects absent in unsubstituted pyridyl analogs. Published structure-activity relationship (SAR) studies on related piperidinone scaffolds—including MDM2-p53 inhibitors and c-Met kinase inhibitors—demonstrate that even minor modifications to the N-substituent or the oxidation state of the piperidine ring produce order-of-magnitude shifts in biochemical IC₅₀ values and oral bioavailability in rodent models [2][3]. Therefore, substituting this compound with a generic piperidine-pyridine ether or an alternative piperidin-2-one regioisomer without experimental validation risks unpredictable loss of target engagement, altered pharmacokinetics, or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one (CAS 2199971-62-3) Versus Closest Structural Analogs


Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Target Piperidin-2-one from Its Reduced Piperidine Analog (CAS 1248132-17-3)

The target compound contains a secondary lactam (piperidin-2-one) that introduces one hydrogen bond donor (N–H) and an additional hydrogen bond acceptor (C=O) compared to its closest commercially available structural analog, 3-methyl-2-(piperidin-3-yloxy)pyridine (CAS 1248132-17-3; MW 192.26 g/mol), which bears a fully saturated piperidine ring [1]. PubChem-computed data show the target has a hydrogen bond donor count of 1 (vs. 0 for the reduced analog), a hydrogen bond acceptor count of 3 (vs. 2 for the reduced analog), and a topological polar surface area of 51.2 Ų (vs. approximately 25 Ų for the reduced analog, estimated from structural difference) [1]. The XLogP3-AA value of 1.4 for the target reflects a ~1.3 log unit reduction in lipophilicity attributable to the lactam carbonyl [1]. These differences are substantial enough to alter membrane permeability, solubility, and target binding in medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

The 3-Methylpyridyl Ether Substitution Pattern Confers a Distinct Regioisomeric Identity Versus Alternative Pyridyl-Piperidinone Connectivity Motifs

3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one features a 3-methylpyridin-2-yl ether linked through oxygen at the 3-position of the piperidin-2-one ring. This connectivity differs fundamentally from pyridyl-piperidinones in which the pyridine is directly attached via a carbon–carbon bond at the 6-position (e.g., 6-(pyridin-2-yl)piperidin-2-one, PubChem CID 53427308) [2]. The ether oxygen in the target compound introduces rotational flexibility (2 rotatable bonds) [1] and alters electron density distribution compared to directly linked C–C analogs. In the context of kinase inhibitor design, related piperidinone-pyridine scaffolds have shown that the nature and position of the pyridine–piperidinone linkage critically determine kinase selectivity profiles; the 3-carboxyl piperidin-2-one series targeting c-Met achieved IC₅₀ values spanning 8.6–81 nM depending on substituent orientation [3]. The target compound's ether linkage represents a distinct chemotype with underexplored SAR space.

Chemical Biology Fragment-Based Drug Discovery Kinase Inhibitor Design

Piperidin-2-one Scaffold SAR Sensitivity: Precedent from MDM2-p53 and c-Met Inhibitor Programs Demonstrates That Small Structural Modifications Produce Large Pharmacokinetic and Potency Shifts

Published SAR studies on piperidin-2-one-based inhibitors provide class-level evidence that the specific substitution pattern present in the target compound (3-alkoxy with lactam functionality) occupies a region of chemical space where minor structural perturbations yield disproportionately large pharmacological consequences. In the MDM2-p53 piperidinone series, continued optimization of the N-substituent produced inhibitors with substantially improved pharmacokinetic properties in rats, and reducing the structural complexity of the N-alkyl substituent led to compound 23, which exhibited excellent oral pharmacokinetics and significant in vivo antitumor activity in an SJSA-1 osteosarcoma xenograft mouse model [2]. Separately, the 3-carboxyl piperidin-2-one c-Met inhibitor series demonstrated that alterations to the piperidinone ring substitution produced c-Met kinase IC₅₀ values spanning a range of 8.6 to 81 nM (a 9.4-fold variation), and MKN45 cell antiproliferative IC₅₀ values from 0.57 to 16 µM (a 28-fold variation) [1]. These data establish that the piperidin-2-one scaffold is highly sensitive to substituent identity and position, meaning the target compound’s specific 3-(3-methylpyridin-2-yl)oxy substitution cannot be assumed equivalent to other piperidin-2-one derivatives without direct comparative testing.

Cancer Therapeutics Structure-Activity Relationship Oral Bioavailability

Recommended Application Scenarios for 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one (CAS 2199971-62-3) Based on Available Physicochemical and Structural Evidence


Fragment-Based and Structure-Guided Lead Discovery Requiring a 3-Alkoxy-Piperidin-2-one Scaffold with Defined Physicochemical Properties

The compound's moderate lipophilicity (XLogP3-AA = 1.4), balanced hydrogen bond donor/acceptor profile (HBD = 1, HBA = 3), and relatively compact molecular weight (206.24 g/mol) make it a suitable fragment-like or early lead-like starting point for medicinal chemistry programs targeting enzymes or receptors where the piperidin-2-one lactam can engage backbone NH or side-chain residues via hydrogen bonding [1]. Its computed TPSA of 51.2 Ų falls within the range associated with acceptable oral absorption. The compound is most appropriate for research groups that intend to perform their own biochemical profiling, given the absence of pre-existing target engagement data [1].

Comparative SAR Studies Exploring the Oxidation State of the Piperidine Ring in Pyridyl Ether Chemotypes

The target compound (piperidin-2-one) and its reduced analog 3-methyl-2-(piperidin-3-yloxy)pyridine (CAS 1248132-17-3) form a matched molecular pair for investigating the impact of lactam vs. tertiary amine on target binding, cellular permeability, metabolic stability, and solubility [1]. The quantified differences in HBD count (1 vs. 0), TPSA (51.2 vs. ~25 Ų), and XLogP3-AA (1.4 vs. ~2.4) provide a testable hypothesis for property-based drug design [1]. Researchers engaged in kinase inhibitor or CNS drug discovery can use this pair to experimentally determine whether the lactam carbonyl provides favorable binding interactions or incurs an unacceptable permeability penalty.

Chemical Biology Probe Development Leveraging the Underexplored 3-Ether-Piperidin-2-one Chemotype

The 3-alkoxy-piperidin-2-one connectivity, featuring an ether oxygen at the 3-position of the lactam ring, represents a relatively underexplored chemotype compared to directly C-linked or N-linked piperidinone-pyridine hybrids [2][3]. For groups engaged in phenotypic screening or chemoproteomics, this structural novelty may translate into a distinct target engagement profile or selectivity fingerprint relative to better-characterized piperidinone scaffolds. Procurement of this specific CAS number ensures the exact chemotype is sourced, rather than a regioisomeric or connectivity variant that may have been optimized against a different target class [2].

Building Block for Parallel Library Synthesis and Late-Stage Functionalization

The presence of a secondary amide (lactam) N–H and the potential for further functionalization of the pyridine ring (e.g., via electrophilic aromatic substitution or metal-catalyzed cross-coupling at available positions) makes this compound a versatile building block for generating focused libraries of piperidin-2-one derivatives [1]. The 3-methyl group on the pyridine ring provides a useful spectroscopic handle (¹H NMR, LC-MS) for tracking reaction progression and product identity during library synthesis.

Quote Request

Request a Quote for 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.